molecular formula C14H12FNO3 B14248766 Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester CAS No. 500209-87-0

Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester

Cat. No.: B14248766
CAS No.: 500209-87-0
M. Wt: 261.25 g/mol
InChI Key: NSYSWVWCVYNRNC-UHFFFAOYSA-N
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Description

Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester is a chemical compound with the molecular formula C14H12NO3F and a molecular weight of 261.248 g/mol . This compound is characterized by the presence of a carbamic acid ester linkage between a 4-methoxyphenyl group and a 4-fluorophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester typically involves the reaction of 4-methoxyphenyl isocyanate with 4-fluorophenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester linkage allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its versatility in various applications.

Properties

CAS No.

500209-87-0

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

(4-fluorophenyl) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C14H12FNO3/c1-18-12-8-4-11(5-9-12)16-14(17)19-13-6-2-10(15)3-7-13/h2-9H,1H3,(H,16,17)

InChI Key

NSYSWVWCVYNRNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

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